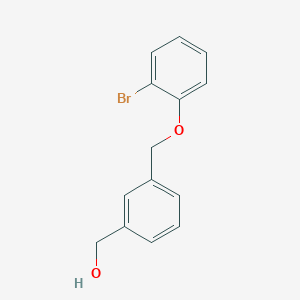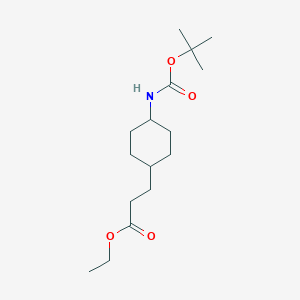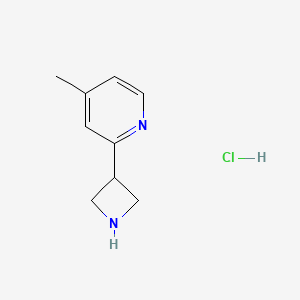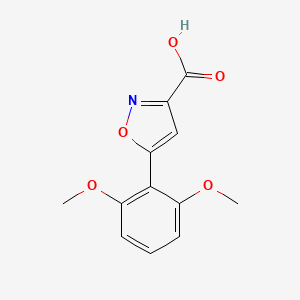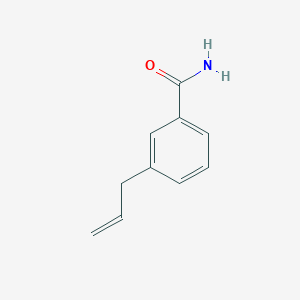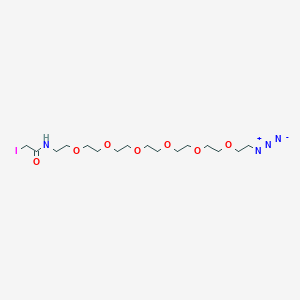
Iodoacetamido-PEG6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamido-PEG6-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains an iodoacetamido group and an azide group. The iodoacetamido group is reactive with thiol groups, while the azide group can react with terminal alkynes and cyclooctyne derivatives via click chemistry . This compound is widely used in various scientific fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamido-PEG6-azide typically involves the reaction of iodoacetamide with a PEG linker that has an azide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Iodoacetamido-PEG6-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamido group reacts with thiol groups to form stable thioether bonds
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives to form triazole linkages
Common Reagents and Conditions:
Reagents: Common reagents include terminal alkynes, cyclooctyne derivatives, and thiol-containing compounds
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to ensure high yield and purity
Major Products: The major products formed from these reactions include thioether-linked compounds and triazole-linked compounds, which are stable and useful in various applications .
Scientific Research Applications
Iodoacetamido-PEG6-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Utilized in protein modification and labeling due to its reactivity with thiol groups
Medicine: Employed in drug delivery systems and the development of bioconjugates
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Iodoacetamido-PEG6-azide involves its reactivity with thiol groups and terminal alkynes. The iodoacetamido group forms covalent bonds with thiol groups, preventing the formation of disulfide bonds in proteins . The azide group participates in click chemistry reactions, forming stable triazole linkages . These reactions are facilitated by the PEG spacer, which improves the solubility and stability of the compound .
Comparison with Similar Compounds
Iodoacetamide: Similar to Iodoacetamido-PEG6-azide but lacks the PEG and azide groups.
Iodoacetate: Another similar compound that reacts with thiol groups but has different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of iodoacetamido and azide groups with the solubility and stability provided by the PEG spacer . This makes it highly versatile and useful in a wide range of scientific applications.
Properties
Molecular Formula |
C16H31IN4O7 |
|---|---|
Molecular Weight |
518.34 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C16H31IN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |
InChI Key |
PIZOGBWQSYGRGW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


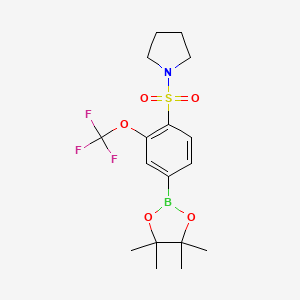

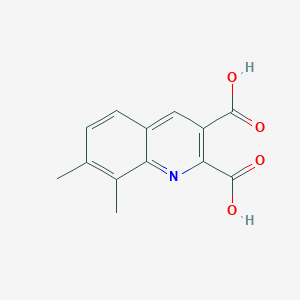
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
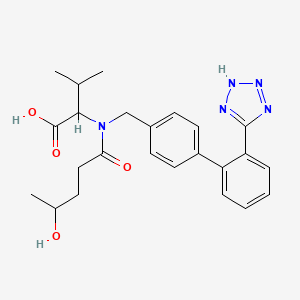
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
